1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
The compound “1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea” is a urea derivative characterized by a pyridinyl-piperidine scaffold linked to a trifluoromethyl-substituted phenyl group. Urea derivatives are known for their versatility in drug design due to hydrogen-bonding capabilities, which enhance target binding affinity and selectivity . The trifluoromethyl group in the 2-position of the phenyl ring likely contributes to increased metabolic stability and lipophilicity, a common strategy in optimizing drug-like properties .
Properties
IUPAC Name |
1-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)16-5-1-2-6-17(16)25-18(27)24-12-14-7-10-26(11-8-14)15-4-3-9-23-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRSUGCFASJFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the piperidine derivative, which is then coupled with a pyridine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or phenyl rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Trifluoromethyl-Substituted Urea Derivatives
Key Observations :
- The 2-position trifluoromethyl group in the target compound may confer unique steric effects compared to analogs with substituents in the 4- or 5-positions. For example, compound 11d (4-trifluoromethylphenyl) shows a lower molecular weight (534.1 g/mol) than the target compound’s hypothetical mass, suggesting differences in solubility .
- Fluorine substitution patterns significantly alter bioactivity. Compound 27 (2-fluoro-3-trifluoromethylphenyl) demonstrates anti-tubercular activity with an 89% synthesis yield, highlighting the role of fluorine in enhancing potency .
Piperidine-Modified Urea Derivatives
Table 2: Piperidine-Based Urea Derivatives
Key Observations :
- The target compound’s pyridinyl-piperidine scaffold may balance lipophilicity and solubility better than adamantyl derivatives .
- Sulfonyl modifications (e.g., 12 ) result in lower yields (51%) compared to alkyl-linked analogs (66% for 13 ), suggesting synthetic challenges in introducing polar groups .
Research Findings and Implications
- Synthetic Feasibility : Urea derivatives with trifluoromethyl groups generally achieve moderate-to-high yields (65–89%), though steric hindrance (e.g., 2-position substitution) may require optimization .
- Biological Relevance : The trifluoromethyl group enhances metabolic stability, while pyridine/piperidine scaffolds improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
- Contradictions : While fluorine substitution generally improves potency, compound 11d () lacks reported activity despite high yield, underscoring the need for target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
